molecular formula C11H10BrClN2S B1530220 2-(5-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine CAS No. 915084-50-3

2-(5-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine

Cat. No.: B1530220
CAS No.: 915084-50-3
M. Wt: 317.63 g/mol
InChI Key: FGRBSOVTTRFWQO-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is a complex organic compound characterized by its bromothiophene and pyrimidine groups

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo and chloro groups can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the chloro group to a more reduced form.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the bromo and chloro positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives such as 2-(5-bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidin-5-one.

  • Reduction: Formation of reduced chloro derivatives.

  • Substitution: Formation of substituted pyrimidines with various nucleophiles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, and research could explore its effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Potential medicinal applications could include the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits in treating various diseases.

Industry: In the chemical industry, this compound could be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(5-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine exerts its effects would depend on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system and the intended therapeutic effect.

Comparison with Similar Compounds

  • 2-(5-Bromothiophen-2-yl)acetonitrile: A related compound with a similar bromothiophene group.

  • 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another compound with bromothiophene groups in its structure.

This comprehensive overview highlights the significance of 2-(5-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine in various scientific fields and its potential applications

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2S/c1-3-7-6(2)14-11(15-10(7)13)8-4-5-9(12)16-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRBSOVTTRFWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C2=CC=C(S2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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